molecular formula C13H18BrN B7858045 1-(3-Bromobenzyl)-3-methylpiperidine

1-(3-Bromobenzyl)-3-methylpiperidine

Cat. No.: B7858045
M. Wt: 268.19 g/mol
InChI Key: WBAUQFATUPQGAL-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-3-methylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromobenzyl group attached to the third position of the piperidine ring, and a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-3-methylpiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve this.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-3-methylpiperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromobenzyl group to a benzyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound-3-one or this compound-3-carboxylic acid.

  • Reduction: 1-(3-Methylbenzyl)-3-methylpiperidine.

  • Substitution: 1-(3-Iodobenzyl)-3-methylpiperidine.

Scientific Research Applications

1-(3-Bromobenzyl)-3-methylpiperidine has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Bromobenzyl)-3-methylpiperidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(3-Bromobenzyl)-3-methylpiperidine is similar to other piperidine derivatives, but its unique structural features, such as the presence of the bromobenzyl group, distinguish it from other compounds. Some similar compounds include:

  • 3-Bromobenzyl alcohol: A compound with a similar bromobenzyl group but lacking the piperidine ring.

  • 3-Methylpiperidine: A piperidine derivative without the bromobenzyl group.

  • Benzyl bromide: A compound with a benzyl group attached to a bromine atom.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-4-3-7-15(9-11)10-12-5-2-6-13(14)8-12/h2,5-6,8,11H,3-4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAUQFATUPQGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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